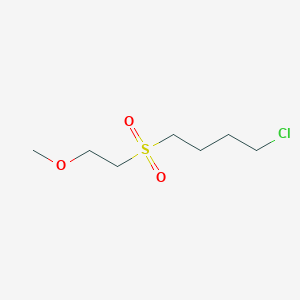
2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbaldehyde is a pyrimidine derivative characterized by the presence of a chloro group at the 2-position, a trifluoromethyl group at the 4-position, and an aldehyde group at the 5-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-hydroxy-5-aldehyde pyrimidine with phosphorus oxychloride and N,N-dimethylaniline in acetonitrile at elevated temperatures . The reaction is carried out under reflux conditions for several hours until the starting material is completely converted.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination and trifluoromethylation processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbaldehyde undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 2-position is highly reactive towards nucleophiles, making nucleophilic substitution a common reaction for this compound.
Oxidation and Reduction: The aldehyde group at the 5-position can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Addition Reactions: The presence of the aldehyde group also allows for addition reactions with various nucleophiles, such as amines and alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include organolithium compounds and N-methylpiperazine, typically under anhydrous conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under mild conditions.
Major Products
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups at the 2-position.
Oxidation: Carboxylic acids derived from the aldehyde group.
Reduction: Alcohols formed from the reduction of the aldehyde group.
Aplicaciones Científicas De Investigación
2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbaldehyde has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbaldehyde involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-Chloro-5-(trifluoromethyl)pyrimidine: Similar structure but with the trifluoromethyl group at the 5-position instead of the 4-position.
Propiedades
Fórmula molecular |
C6H2ClF3N2O |
|---|---|
Peso molecular |
210.54 g/mol |
Nombre IUPAC |
2-chloro-4-(trifluoromethyl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C6H2ClF3N2O/c7-5-11-1-3(2-13)4(12-5)6(8,9)10/h1-2H |
Clave InChI |
MQCBTKYCZLHDHA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NC(=N1)Cl)C(F)(F)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


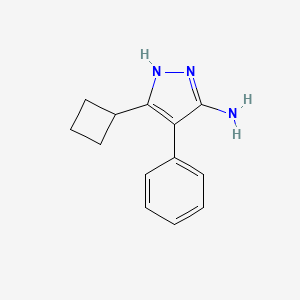
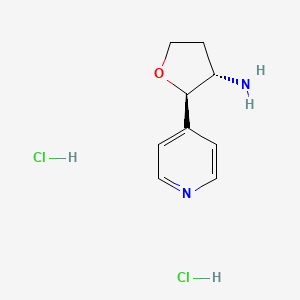
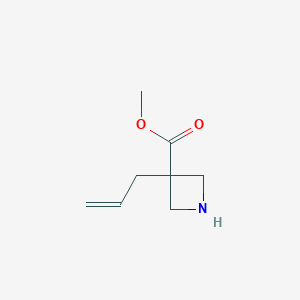

![2-Methyl-2-[4-(propan-2-yl)phenyl]oxirane](/img/structure/B13649129.png)
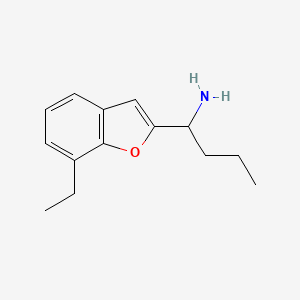
![6-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B13649142.png)
![1-((1h-Benzo[d]imidazol-2-yl)thio)butan-2-one](/img/structure/B13649152.png)
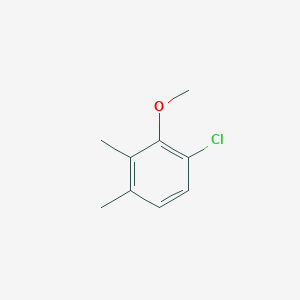
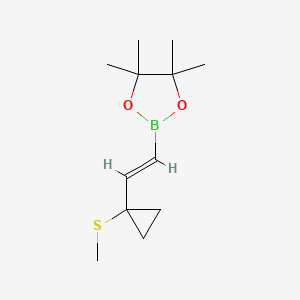
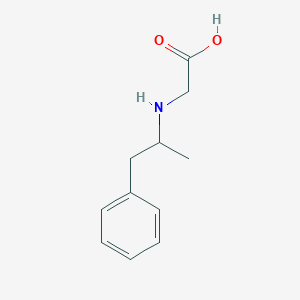
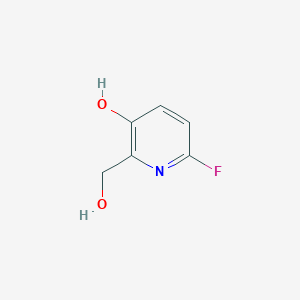
![1-(2-Bromobenzo[d]thiazol-5-yl)ethanone](/img/structure/B13649173.png)
